4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one
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Overview
Description
4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C15H18O It is characterized by a benzylidene group attached to a cyclohexenone ring, which is further substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one typically involves the condensation of benzaldehyde with 3,6-dimethylcyclohex-2-en-1-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylidene-3-methylcyclohex-2-en-1-one
- 4-Benzylidene-3,6-dimethylcyclohexanone
- 4-Benzylidene-3,6-dimethylcyclohex-2-en-1-ol
Uniqueness
4-Benzylidene-3,6-dimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both benzylidene and cyclohexenone moieties. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
667937-08-8 |
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Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-benzylidene-3,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16O/c1-11-9-15(16)12(2)8-14(11)10-13-6-4-3-5-7-13/h3-7,9-10,12H,8H2,1-2H3 |
InChI Key |
RVVMBEKQQIYEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC2=CC=CC=C2)C(=CC1=O)C |
Origin of Product |
United States |
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